(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Overview
Description
“(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride” is a compound that belongs to the class of nitrogen-containing heterocycles known as 3-Azabicyclo[3.1.0]hexanes . These are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A stereoselective and scalable synthesis of (1 -butoxycarbonyl)-2-azabicyclo [3.1.0]hexane-3-carboxylic acid is described .Molecular Structure Analysis
The molecular formula of this compound is C6H10ClNO2 . The IUPAC name is (1r,3s,5r,6r)-6- (trifluoromethyl)-2-azabicyclo hexane-3-carboxylic acid hydrochloride .Chemical Reactions Analysis
The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The scope of substrates and synthesis applications, as well as the mechanisms of these reactions, have been emphasized .Physical and Chemical Properties Analysis
The molecular weight of this compound is 163.6 . More detailed physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Therapeutic Efficacy and Pharmacological Properties
Azelaic Acid in Dermatology
Azelaic acid, a naturally occurring saturated dicarboxylic acid, demonstrates effectiveness in treating acne and hyperpigmentary skin disorders. It exhibits antiproliferative and cytotoxic effects on malignant melanocytes, potentially arresting the progression of cutaneous malignant melanoma. The mechanism behind its selective action remains unclear but may relate to the inhibition of mitochondrial oxidoreductase activity and DNA synthesis. Azelaic acid has shown comparable efficacy to other topical and oral acne treatments and is well tolerated with mild, transient local irritation as the primary adverse effect (Fitton & Goa, 1991).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids highlights their inhibitory effects on microbes used in fermentative production, including Escherichia coli and Saccharomyces cerevisiae. Carboxylic acids, due to their antimicrobial properties, serve as food preservatives. Understanding their inhibition mechanisms can guide metabolic engineering strategies to enhance microbial robustness, crucial for biotechnological applications (Jarboe et al., 2013).
Future Directions
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .
Properties
IUPAC Name |
(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFNKGNUVXRNFR-DEVUXVJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@H](C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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